

An In-depth Technical Guide to 1-Chlorooctane (CAS 111-85-3)

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Compound of Interest

Compound Name: 1-Chlorooctane

Cat. No.: B7769401

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Introduction

1-Chlorooctane, also known as n-octyl chloride, is a linear alkyl halide with the chemical formula $C_8H_{17}Cl$.^[1] Identified by its CAS number 111-85-3, this colorless liquid is a versatile and fundamental reagent in the landscape of chemical research and industrial manufacturing.^{[2][3]} Its significance lies in its role as a key intermediate for introducing the eight-carbon octyl moiety into various molecular frameworks, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and materials.^{[1][2]} This guide provides an in-depth technical overview of **1-chlorooctane**, from its fundamental properties to its practical applications and handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in experimental design. **1-Chlorooctane** is a colorless, transparent liquid with a characteristic sweet odor.^{[3][4]} It is insoluble in water but readily soluble in common organic solvents like ethanol and ether.^{[3][5]} This solubility profile is crucial for its application in various reaction media and for subsequent product purification.

Table 1: Key Physicochemical Properties of **1-Chlorooctane**

Property	Value	Source(s)
CAS Number	111-85-3	[6][7]
Molecular Formula	C ₈ H ₁₇ Cl	[1][6]
Molecular Weight	148.67 g/mol	[3][6]
Appearance	Colorless liquid	[4][5][6]
Boiling Point	181.5 - 183 °C	[3][6][8]
Melting Point	-57.8 to -61 °C	[3][6][8]
Density	0.8738 - 0.875 g/mL at 20-25 °C	[3][5][6]
Flash Point	61 - 70 °C (141.8 - 158 °F)	[6][9]
Refractive Index	1.4305 at 20 °C	[3][6]
Solubility in Water	Insoluble (0.02 g/L)	[3][5][6]
logP (Octanol/Water)	4.73	[6]

Synthesis of 1-Chlorooctane

The synthesis of **1-chlorooctane** is well-established, with several methods available to researchers and manufacturers. The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials.

From n-Octanol

The most common laboratory and industrial preparation of **1-chlorooctane** involves the chlorination of n-octanol.[6] Several chlorinating agents can be employed:

- Thionyl Chloride (SOCl₂): This is a widely adopted method due to its high efficiency.[1] The reaction of n-octanol with thionyl chloride proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This intermediate then decomposes to yield **1-chlorooctane**, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[1] The gaseous nature of the byproducts simplifies purification.

- Hydrogen Chloride (HCl): Anhydrous hydrogen chloride can be bubbled through n-octanol to produce **1-chlorooctane**.^{[6][10]} This method is straightforward but may require longer reaction times or higher temperatures.
- Bis(trichloromethyl) Carbonate (Triphosgene): A safer alternative to phosgene, triphosgene reacts with n-octanol in the presence of an organic amine catalyst (e.g., triethylamine) to afford **1-chlorooctane**.^{[1][10][11]} This method is noted for its high yield and reduced safety hazards.^[10]

Halogen Exchange

Another synthetic approach is the Finkelstein reaction, which involves the treatment of an alkyl bromide (e.g., 1-bromooctane) with a chloride salt, typically sodium chloride, in a suitable solvent like acetone.^[1] The reaction equilibrium is driven by the precipitation of the less soluble sodium bromide.

Key Reactions and Mechanistic Insights

The reactivity of **1-chlorooctane** is dominated by nucleophilic substitution, where the chlorine atom acts as a leaving group. As a primary alkyl halide, it predominantly undergoes the S_N2 (bimolecular nucleophilic substitution) mechanism.^[1] This is due to the minimal steric hindrance around the electrophilic carbon atom, which allows for a backside attack by the nucleophile.^[12]

The S_N2 mechanism is a concerted, one-step process where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.^[12] This leads to an inversion of stereochemistry if the carbon atom is a chiral center.

Caption: Generalized S_N2 mechanism for **1-chlorooctane**.

Common nucleophiles that react with **1-chlorooctane** include:

- Hydroxide (OH⁻): Forms octan-1-ol.
- Alkoxides (RO⁻): Forms ethers.
- Cyanide (CN⁻): Forms nonanenitrile.

- Iodide (I⁻): Forms 1-iodooctane (Finkelstein reaction).[13]
- Amines (RNH₂, R₂NH, R₃N): Forms octylamines.

Applications in Organic Synthesis and Drug Development

The utility of **1-chlorooctane** as a versatile building block is evident in its wide range of applications.

- Alkylation Agent: It is frequently used to introduce the lipophilic octyl group into various molecules to modify their physical and biological properties, such as solubility and bioavailability.[1][6]
- Pharmaceutical Intermediates: **1-Chlorooctane** is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][14]
- Surfactant Production: It is a key raw material in the manufacturing of surfactants and quaternary ammonium compounds.[15]
- Material Science: It is used in the functionalization of polymers and the preparation of hydrophobic coatings.[1][3] For example, it can be used for the hydrophobic modification of ω -carrageenan polymers.[3]
- Ionic Liquids: **1-Chlorooctane** reacts with imidazole or pyridine derivatives to form the cationic component of ionic liquids.[1]

Experimental Protocol: Synthesis of Octyl Phenyl Ether

This protocol details a representative nucleophilic substitution reaction using **1-chlorooctane** to synthesize octyl phenyl ether, a common fragrance ingredient and organic intermediate. This Williamson ether synthesis is a classic example of an S_N2 reaction.

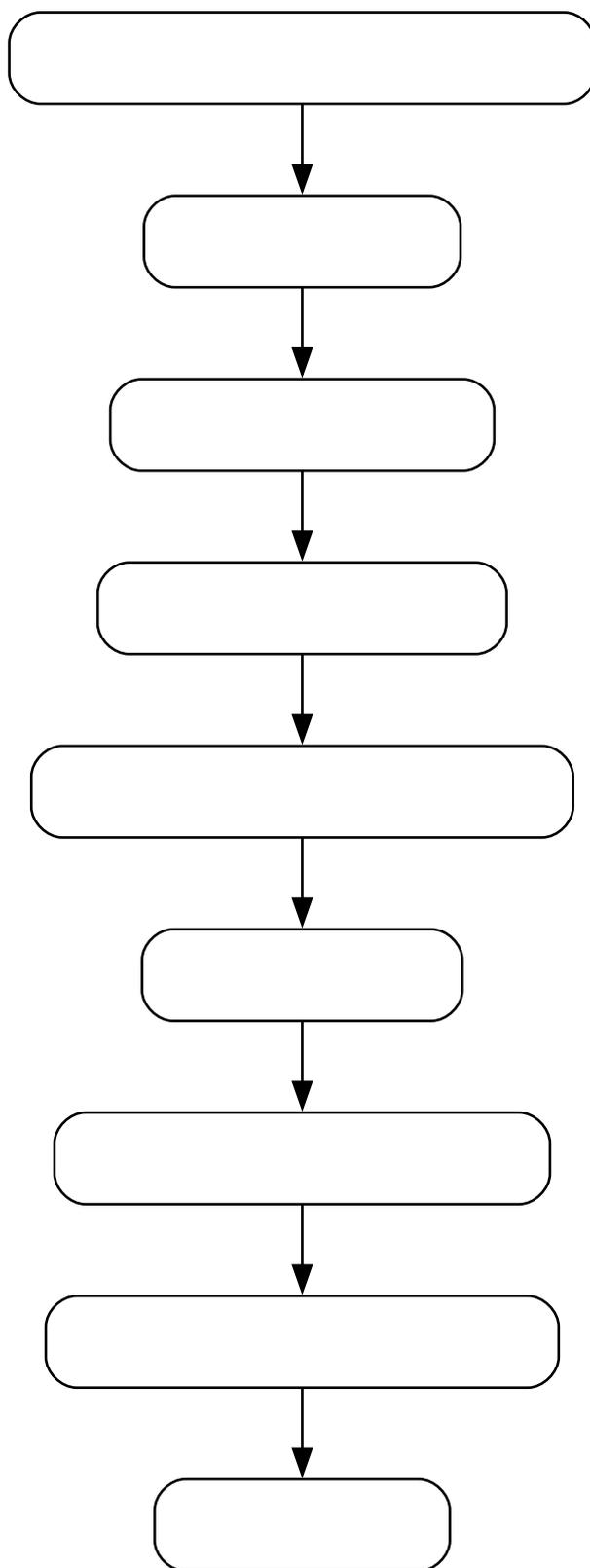
Materials:

- **1-Chlorooctane** (1.0 eq)

- Phenol (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol and anhydrous DMF.
- **Base Addition:** Stir the solution and add anhydrous potassium carbonate.
- **Addition of **1-Chlorooctane**:** Slowly add **1-chlorooctane** to the reaction mixture.
- **Reaction:** Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with 1M aqueous sodium hydroxide, followed by water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain pure octyl phenyl ether.



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